1-Ethoxy-2-heptanone

Description

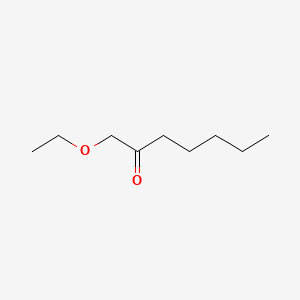

Structure

3D Structure

Properties

CAS No. |

51149-70-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-ethoxyheptan-2-one |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)8-11-4-2/h3-8H2,1-2H3 |

InChI Key |

LGSYULXFQRQZRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)COCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethoxy-2-heptanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic profile of 1-Ethoxy-2-heptanone. The document details its physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and discusses its expected reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in α-alkoxy ketones.

Chemical Structure and Identifiers

This compound is an organic compound classified as an α-alkoxy ketone. Its structure features a heptanone backbone with an ethoxy group attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group).

-

IUPAC Name: 1-ethoxyheptan-2-one

-

Molecular Formula: C9H18O2

-

CAS Number: 51149-70-3[1]

-

Molecular Weight: 158.24 g/mol [1]

The logical relationship for the identification of this molecule is straightforward, starting from its name to its unique CAS registry number.

Caption: Chemical Identifiers for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthetic procedures, and for analytical method development.

| Property | Value | Reference |

| Boiling Point | 82-83 °C at 9.5 Torr | [2] |

| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 82.1 °C | [3] |

| Refractive Index | 1.418 | [3] |

| Vapor Pressure | 0.0741 mmHg at 25°C | [3] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized yet detailed methodologies for its synthesis and characterization based on established organic chemistry techniques for similar compounds.

Synthesis via Alkylation of an α-Alkoxyketimine

A plausible synthetic route to this compound involves the alkylation of an α-ethoxyketimine, followed by hydrolysis. This method provides a versatile approach to substituted α-alkoxyketones.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Methodology:

-

Ketimine Formation: 1-Ethoxyacetone is condensed with isopropylamine to form the corresponding N-(1-ethoxyprop-2-ylidene)propan-2-amine. This reaction is typically carried out in a suitable organic solvent like toluene with azeotropic removal of water.

-

Deprotonation: The formed ketimine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise to generate the aza-enolate.

-

Alkylation: 1-Bromobutane is added to the solution of the aza-enolate at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched with water, and the imine is hydrolyzed to the corresponding ketone by treatment with an aqueous acid, such as 2M HCl.

-

Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography or distillation to yield this compound.

Spectroscopic Characterization

-

13C NMR Spectroscopy: A sample of this compound is dissolved in deuterated chloroform (CDCl3). The 13C NMR spectrum is acquired on a standard NMR spectrometer. The carbonyl carbon is expected to appear in the downfield region, characteristic of ketones.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Analysis: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The outlet of the GC is coupled to a mass spectrometer. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Analysis: The IR spectrum is recorded. A strong absorption band characteristic of the C=O stretch of a saturated aliphatic ketone is expected around 1715 cm-1.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is primarily dictated by the carbonyl group and the adjacent ethoxy substituent.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the α-ethoxy group may influence the reactivity of the carbonyl group through inductive effects.

-

Enolate Formation: The presence of α-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various reactions such as aldol condensations and alkylations.

Logical Relationship of Reactivity:

Caption: Reactivity profile of this compound.

Potential Applications

While specific applications for this compound are not extensively documented, its structural similarity to 2-heptanone suggests potential uses in the following areas:

-

Flavor and Fragrance: The parent compound, 2-heptanone, is used as a flavoring agent. The ethoxy derivative may possess unique organoleptic properties of interest to the flavor and fragrance industry.

-

Organic Synthesis: As an α-alkoxy ketone, it can serve as a building block in the synthesis of more complex organic molecules.

-

Solvent: Ketones are often used as industrial solvents, and this compound could potentially be used in similar applications.

Conclusion

This compound is an α-alkoxy ketone with a well-defined chemical structure and predictable physicochemical properties. Although detailed experimental data is sparse in the public domain, its synthesis and characterization can be achieved through standard organic chemistry methodologies. Its reactivity is centered around the carbonyl group and the potential for enolate formation, making it a potentially useful intermediate in organic synthesis. Further research into its biological activity and sensory properties could unveil novel applications in drug development and the flavor and fragrance industry.

References

Physical properties of 1-Ethoxy-2-heptanone

An In-depth Technical Guide to the Physical Properties of 1-Ethoxy-2-heptanone

This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes a workflow diagram for physical characterization.

Compound Identification

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the behavior of the compound in various experimental and industrial settings.

| Property | Value | Notes |

| Molecular Weight | 158.24 g/mol [1][5] | |

| Boiling Point | 228.3 °C[2] | at 760 mmHg |

| 82-83 °C[1] | at 9.5 Torr | |

| Density | 0.876 g/cm³[1][2] | Predicted value |

| Refractive Index | 1.418[2] | |

| Flash Point | 82.1 °C[2] | |

| Vapor Pressure | 0.0741 mmHg[2] | at 25 °C |

| Melting Point | N/A[2] | Data not available |

| Solubility | N/A[2] | Data not available |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for this compound are not detailed in the available literature, the following are general and widely accepted methods for determining the key physical properties of liquid compounds.

Determination of Boiling Point

The boiling point is a fundamental physical property for the characterization of pure compounds.[7]

-

Simple Distillation Method: This method is suitable when a reasonably large volume of the sample is available (at least 5 mL).[8][9] The liquid is heated in a distilling flask, and the temperature of the vapor is monitored.[7] The constant temperature at which the liquid and vapor are in equilibrium and the liquid is condensing is recorded as the boiling point.[7] It is important to record the barometric pressure to ensure accuracy, as boiling point varies with external pressure.[8]

-

Micro-Boiling Point Determination (Capillary Method): This method is used when only a small amount of the sample is available.[9][10][11]

-

A small amount of the liquid is placed in a fusion tube.[11]

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.[11]

-

The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.[10]

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

Determination of Density

Density is the mass per unit volume of a substance.[12]

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[13][14]

-

A known volume of the liquid is added to the container. The volume should be read from the bottom of the meniscus.[14]

-

The combined mass of the container and the liquid is measured.[14]

-

The mass of the liquid is determined by subtracting the mass of the empty container.[14]

-

The density is calculated by dividing the mass of the liquid by its volume.[12][15]

-

It is important to record the temperature, as density is temperature-dependent.[12]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Refractometer Method: An Abbe refractometer is a common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument is used to read the refractive index directly.

-

Snell's Law (Graphical Method):

-

A laser beam is directed through a transparent block or a hollow prism filled with the liquid.[16][17]

-

The angle of incidence and the angle of refraction are measured for several different incident angles.[16]

-

According to Snell's Law (n₁sinθ₁ = n₂sinθ₂), a graph of sin(θ_incidence) versus sin(θ_refraction) is plotted.[16]

-

The slope of the resulting straight line will be the refractive index of the liquid.[17]

-

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a liquid chemical compound like this compound.

Caption: General workflow for determining the physical properties of a liquid compound.

References

- 1. chembk.com [chembk.com]

- 2. Cas 51149-70-3,this compound | lookchem [lookchem.com]

- 3. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]

- 4. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]

- 5. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Heptanone, 1-ethoxy- (CAS 51149-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. vernier.com [vernier.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. jamiesomers.com [jamiesomers.com]

- 17. google.com [google.com]

In-Depth Technical Guide: 1-Ethoxy-2-heptanone (CAS 51149-70-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethoxy-2-heptanone, a molecule of interest in organic synthesis and potential applications in flavor and fragrance chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and safety information to support research and development activities.

Physicochemical Properties

This compound is a nine-carbon α-ethoxy ketone. Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference |

| CAS Number | 51149-70-3 | [1][2] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Boiling Point | 82-83 °C at 9.5 Torr; 228.3 °C at 760 mmHg | [1] |

| Density | 0.876 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.418 | |

| Solubility | Information not readily available, but likely soluble in organic solvents. | |

| Appearance | Information not readily available, likely a liquid at room temperature. |

Synthesis of this compound

A general and effective method for the synthesis of α-alkoxyketones, such as this compound, involves the α'-alkylation, α-alkylation, or α,α'-dialkylation of α-alkoxyketimines, followed by hydrolysis. This approach offers a versatile route to this class of compounds, which are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis via Alkylation of an α-Alkoxyketimine

This protocol is adapted from the general method for the synthesis of α-alkoxyketones.

Step 1: Formation of the α-Alkoxyketimine

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 1-ethoxyacetone and isopropylamine in a suitable solvent such as toluene.

-

Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the imine formation.

-

Remove the solvent under reduced pressure to obtain the crude N-(1-ethoxy-2-propylidene)isopropylamine. Purification can be achieved by distillation.

Step 2: Alkylation of the α-Alkoxyketimine

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified α-alkoxyketimine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the ketimine and form the corresponding aza-enolate.

-

After stirring for a suitable time (e.g., 1-2 hours) at -78 °C, add the alkylating agent. For the synthesis of this compound, the appropriate alkylating agent would be a C5 alkyl halide, such as 1-bromopentane.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to the α-Alkoxyketone

-

Quench the reaction by the slow addition of an aqueous solution of oxalic acid or another mild acidic solution.

-

Stir the mixture vigorously at room temperature for several hours to ensure complete hydrolysis of the imine back to the ketone.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure, and purify the resulting crude this compound by column chromatography or distillation to yield the final product.

Caption: Synthetic pathway for this compound via ketimine formation, alkylation, and hydrolysis.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 4.0 (s, 2H) | -O-CH₂ -C=O |

| ~ 3.5 (q, 2H) | -O-CH₂ -CH₃ |

| ~ 2.4 (t, 2H) | -C(=O)-CH₂ - |

| ~ 1.6 (m, 2H) | -CH₂-CH₂ -CH₂- |

| ~ 1.3 (m, 4H) | -CH₂-CH₂ -CH₂ -CH₃ |

| ~ 1.2 (t, 3H) | -O-CH₂-CH₃ |

| ~ 0.9 (t, 3H) | -CH₂-CH₃ |

Note: Predicted chemical shifts are based on computational models and typical values for similar functional groups.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~ 2960-2850 | C-H stretch (alkane) | Strong |

| ~ 1725-1705 | C=O stretch (ketone) | Strong |

| ~ 1120-1085 | C-O stretch (ether) | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show fragmentation patterns characteristic of ketones and ethers.

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₂CH₃]⁺ |

| 99 | [M - CH₂OCH₂CH₃]⁺ |

| 85 | [CH₃(CH₂)₄CO]⁺ |

| 71 | [CH₃(CH₂)₄]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Reactivity and Potential Applications

As a ketone, this compound can undergo a variety of reactions at the carbonyl group, such as reduction to the corresponding alcohol, and reactions at the α-carbons via enolate formation. The ethoxy group introduces the potential for ether cleavage under harsh acidic conditions.

The primary application of α-alkoxyketones is as versatile building blocks in organic synthesis. They are precursors to a wide range of more complex molecules, including natural products and pharmaceuticals. Given its structure, this compound may also find applications as a specialty solvent or as a component in flavor and fragrance formulations, although specific examples in the literature are scarce.

Safety and Toxicological Information

General Safety Precautions for Ketones:

-

Flammability: Ketones are often flammable liquids. Keep away from heat, sparks, and open flames.

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory protection. Inhalation may cause respiratory tract irritation.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ingestion: May be harmful if swallowed.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. In the absence of a specific SDS for this compound, the SDS for structurally similar ketones should be reviewed for general guidance on handling and emergency procedures.

References

An In-depth Technical Guide to 1-Ethoxy-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and analytical methodologies for 1-Ethoxy-2-heptanone. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure. Several synonyms are also in common use and are listed below.

The relationship between the IUPAC name and its common synonyms is illustrated in the following diagram:

Caption: Relationship between the IUPAC name and synonyms for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 1-ethoxyheptan-2-one | PubChem[1] |

| CAS Number | 51149-70-3 | PubChem[1], ChemBK[2] |

| Molecular Formula | C9H18O2 | PubChem[1], ChemBK[2] |

| Molar Mass | 158.24 g/mol | PubChem[1], ChemBK[2] |

| Boiling Point | 82-83 °C at 9.5 Torr; 228.3 °C at 760 mmHg | ChemBK[2], LookChem[3] |

| Density (Predicted) | 0.876 ± 0.06 g/cm³ | ChemBK[2] |

| Flash Point | 82.1 °C | LookChem[3] |

| Refractive Index | 1.418 | LookChem[3] |

| Vapor Pressure | 0.0741 mmHg at 25°C | LookChem[3] |

| Kovats Retention Index | 1068 (semi-standard non-polar) | PubChem[1] |

Experimental Protocols

A general method for the synthesis of α-alkoxy ketones involves the alkylation of an enolate or an enamine derivative of a simpler ketone. The following is a plausible synthetic route for this compound starting from 1-bromo-2-heptanone and sodium ethoxide.

Reaction Scheme:

Materials:

-

1-bromo-2-heptanone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add 1-bromo-2-heptanone dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

A typical workflow for the analysis of a synthesized chemical compound like this compound is depicted below. This involves initial purification followed by structural confirmation and purity assessment using various spectroscopic and chromatographic techniques.

Caption: A generalized workflow for the purification and analysis of this compound.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this type of compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Mode: Splitless or a high split ratio depending on the sample concentration.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

-

Electron Energy: 70 eV.

-

-

Expected Results: The NIST Mass Spectrometry Data Center reports a spectrum for this compound (NIST Number: 26663), which can be used for comparison.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.

-

Instrumentation: A 300-600 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Expected Chemical Shifts (δ) in CDCl₃ (predicted):

-

~0.9 ppm (triplet, 3H, -CH₂CH₃)

-

~1.2-1.4 ppm (multiplet, 6H, -(CH₂)₃CH₃)

-

~1.2 ppm (triplet, 3H, -OCH₂CH₃)

-

~2.4 ppm (triplet, 2H, -COCH₂-)

-

~3.5 ppm (quartet, 2H, -OCH₂CH₃)

-

~4.0 ppm (singlet, 2H, -OCH₂CO-)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Chemical Shifts (δ) in CDCl₃ (predicted):

-

~14 ppm (-CH₂CH₃)

-

~15 ppm (-OCH₂CH₃)

-

~22, 23, 31 ppm (-(CH₂)₃CH₃)

-

~40 ppm (-COCH₂-)

-

~67 ppm (-OCH₂CH₃)

-

~75 ppm (-OCH₂CO-)

-

~209 ppm (C=O)

-

-

-

Spectral data for this compound is available in public databases for comparison.[1]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1715 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching of the ketone.

-

~1100 cm⁻¹: C-O stretching vibration of the ether linkage.

-

-

Vapor phase IR spectra are available for reference.[1]

References

Molecular weight and formula of 1-Ethoxy-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethoxy-2-heptanone, a proposed synthetic protocol, and a logical workflow for its preparation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Core Properties of this compound

This compound is an organic compound classified as a ketone and an ether. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][3] |

| CAS Number | 51149-70-3 | [1][2][3] |

| Boiling Point | 82-83 °C (at 9.5 Torr) | [2] |

| Density (Predicted) | 0.876 ± 0.06 g/cm³ | [2] |

| IUPAC Name | 1-ethoxyheptan-2-one | [1] |

Experimental Protocols: Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and effective method can be derived from established organic chemistry reactions, namely the Williamson ether synthesis.[4][5][6] This approach involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, one viable pathway is the reaction of the enolate of 2-heptanone with an electrophilic ethylating agent, followed by the introduction of an ethoxy group at the α-position. A more direct approach, and the one detailed here, involves the synthesis of an α-halo ketone followed by reaction with sodium ethoxide.

2.1. Proposed Synthetic Protocol: Williamson Ether Synthesis Approach

This protocol is divided into two main stages: (A) α-bromination of 2-heptanone and (B) subsequent reaction with sodium ethoxide.

Stage A: Synthesis of 1-Bromo-2-heptanone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone (1 equivalent) in 100 mL of methanol.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add bromine (1 equivalent) dropwise over 30 minutes while stirring. Ensure the temperature is maintained below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-bromo-2-heptanone. This intermediate can be purified further by vacuum distillation.

Stage B: Synthesis of this compound

-

Preparation of Sodium Ethoxide: In a separate 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add the crude 1-bromo-2-heptanone (1 equivalent) from Stage A dropwise at room temperature.

-

Reaction and Monitoring: After the addition, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Final Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

2.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) and ether (C-O-C) functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the proposed synthesis and characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for product characterization.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethoxy-2-heptanone

This guide provides a comprehensive overview of the spectroscopic data for 1-Ethoxy-2-heptanone, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of mass spectrometry, ¹³C NMR, ¹H NMR, and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.

Compound Overview

This compound is an organic compound with the molecular formula C9H18O2.[1][2][3] Its structure consists of a heptanone backbone with an ethoxy group attached to the first carbon. This guide details the key spectroscopic characteristics used to identify and characterize this molecule.

Chemical Structure:

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured format.

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The key fragments observed are a result of alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones.[4][5][6]

| m/z | Interpretation |

| 158 | Molecular Ion (M+)[1][7] |

| 115 | [M - C3H7]+ |

| 87 | [CH3CH2OCH2CO]+ |

| 73 | [CH3CH2OCH2]+ |

| 57 | [C4H9]+ |

| 43 | [C3H7]+ |

The ¹³C NMR spectrum of this compound shows distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.[8][9]

| Carbon Atom | Chemical Shift (ppm) | Description |

| C=O | ~209 | Ketone Carbonyl |

| -O-CH2-C=O | ~70 | Methylene adjacent to ether oxygen and carbonyl |

| -O-CH2-CH3 | ~66 | Methylene of ethoxy group |

| -C(=O)-CH2- | ~44 | Methylene alpha to carbonyl |

| -CH2-CH2-CH2- | ~31 | Methylene of pentyl chain |

| -CH2-CH2-CH3 | ~24 | Methylene of pentyl chain |

| -CH2-CH3 | ~22 | Methylene of pentyl chain |

| -O-CH2-CH3 | ~15 | Methyl of ethoxy group |

| -CH2-CH3 | ~14 | Methyl of pentyl chain |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

The ¹H NMR spectrum of this compound provides information about the different proton environments in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized below. Protons on carbons adjacent to the carbonyl group are typically found in the 2-2.7 ppm region.[10]

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH2-C=O | ~4.0 | Singlet | 2H |

| -O-CH2-CH3 | ~3.5 | Quartet | 2H |

| -C(=O)-CH2- | ~2.4 | Triplet | 2H |

| -CH2-CH2-CH2- | ~1.5 | Multiplet | 2H |

| -CH2-CH2-CH3 | ~1.3 | Multiplet | 4H |

| -O-CH2-CH3 | ~1.2 | Triplet | 3H |

| -CH2-CH3 | ~0.9 | Triplet | 3H |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong carbonyl (C=O) stretch of the ketone.[4][11][12]

| Frequency (cm⁻¹) | Functional Group | Description |

| ~2960-2850 | C-H | Alkane stretching |

| ~1715 | C=O | Ketone carbonyl stretching[10][11] |

| ~1100 | C-O | Ether stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation: An electron ionization (EI) mass spectrometer is typically used.[13]

-

Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.[13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[13]

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.[13]

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, the spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, the spectrometer is tuned to the carbon frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the peaks are analyzed to assign the signals to the corresponding nuclei in the molecule.[14][15]

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[16]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[17]

-

Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. An IR beam is passed through the sample, and the transmitted radiation is measured by a detector. An interferogram is generated and then Fourier transformed to produce the IR spectrum.

-

Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.[16]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]

- 8. organic chemistry - Assignment of the 13C NMR of 2-heptanone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. webassign.net [webassign.net]

- 17. researchgate.net [researchgate.net]

Commercial Availability and Synthesis of 1-Ethoxy-2-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a plausible synthetic route for 1-Ethoxy-2-heptanone (CAS No. 51149-70-3). Due to its nature as a specialty chemical, sourcing and synthesis strategies are emphasized for research and development applications.

Physicochemical Properties

This compound is a ketone derivative with an ether linkage. A summary of its key physicochemical properties is presented in Table 1. This data is aggregated from various chemical databases.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 51149-70-3 | PubChem[2], LookChem[1] |

| Molecular Formula | C9H18O2 | PubChem[2], LookChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[2] |

| Boiling Point | 228.3 °C at 760 mmHg | LookChem[1] |

| Density | 0.876 g/cm³ | LookChem[1] |

| Flash Point | 82.1 °C | LookChem[1] |

| Refractive Index | 1.418 | LookChem[1] |

| IUPAC Name | 1-ethoxyheptan-2-one | PubChem[2] |

Commercial Availability

The commercial availability of this compound appears to be limited, suggesting it is not a widely stocked research chemical. Initial searches indicate that it is more likely to be available from suppliers specializing in niche and rare chemicals, particularly those based in Asia.

Potential sourcing platforms like LookChem list this compound and may connect buyers with manufacturers. One specific company, Zhengzhou Baoyu Pharmaceutical Co., Ltd., has been mentioned in connection with this compound. However, direct stock availability, purity levels, and pricing are not readily accessible and would likely require direct inquiry.

For researchers and drug development professionals, sourcing a compound with limited availability necessitates a structured approach. This typically involves identifying potential suppliers through chemical databases, making direct inquiries, and potentially negotiating custom synthesis if the compound is not available off-the-shelf.

Sourcing Workflow for Rare Chemicals

A logical workflow for sourcing a specialty chemical like this compound is crucial to manage timelines and resources effectively. The following diagram illustrates a typical procurement process for such compounds.

Synthesis of this compound

A common and effective method for synthesizing α-alkoxy ketones involves the Williamson ether synthesis, where an enolate of a ketone is reacted with an alkyl halide.[5][6][7][8][9] An alternative approach is the alkylation of an α-halo ketone with an alkoxide. The latter is often more regioselective for unsymmetrical ketones.

Proposed Synthetic Pathway

A plausible two-step synthesis of this compound starts from 2-heptanone. The first step is an α-halogenation, followed by a nucleophilic substitution with sodium ethoxide (the Williamson ether synthesis).

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for yield and purity.

Step 1: α-Bromination of 2-Heptanone to yield 1-Bromo-2-heptanone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas), dissolve 2-heptanone (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the flask in an ice bath. Slowly add bromine (1 equivalent) dissolved in glacial acetic acid from the dropping funnel with constant stirring. The addition rate should be controlled to keep the reaction temperature below 10-15 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the red-brown color of bromine disappears.

-

Work-up: Pour the reaction mixture into a large volume of cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium thiosulfate solution to remove any unreacted bromine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-2-heptanone can be purified by vacuum distillation.

Step 2: Williamson Ether Synthesis to yield this compound

-

Preparation of Sodium Ethoxide: In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely to form sodium ethoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add the purified 1-bromo-2-heptanone (1 equivalent) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture may require gentle heating (reflux) to go to completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Remove the ethanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by vacuum distillation.

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Conclusion

This compound is a specialty chemical with limited direct commercial availability. For researchers and professionals in drug development, acquiring this compound may necessitate a proactive sourcing strategy involving direct supplier inquiries and potentially custom synthesis. The provided hypothetical two-step synthesis from 2-heptanone offers a viable route for its laboratory-scale preparation. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount.

References

- 1. Cas 51149-70-3,this compound | lookchem [lookchem.com]

- 2. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Heptanone, 1-ethoxy- (CAS 51149-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Navigating the Unknowns: A Technical Guide to the Safe Handling of 1-Ethoxy-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-heptanone is a ketone for which detailed public safety and toxicological data are limited. This guide provides a framework for its safe handling based on available physicochemical properties and established best practices for managing chemicals with incomplete safety profiles. The primary audience for this guide—researchers, scientists, and drug development professionals—is urged to use this information to supplement, not replace, a formal risk assessment and the substance-specific SDS.

Physicochemical and Toxicological Data

The following tables summarize the currently available data for this compound. The significant gaps in toxicological information underscore the need for cautious handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molar Mass | 158.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 51149-70-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Density (Predicted) | 0.876 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 82-83 °C at 9.5 Torr | --INVALID-LINK-- |

| IUPAC Name | 1-ethoxyheptan-2-one | --INVALID-LINK-- |

Table 2: Toxicological Profile of this compound

| Parameter | Value | Importance |

| Acute Oral Toxicity (LD50) | Data not available | Indicates the single dose required to be lethal to 50% of a test population. Crucial for assessing immediate poisoning risk from ingestion. |

| Acute Dermal Toxicity (LD50) | Data not available | Determines the risk of fatality from skin contact. |

| Acute Inhalation Toxicity (LC50) | Data not available | Assesses the risk of fatality from inhaling vapors or mists. |

| Skin Corrosion/Irritation | Data not available | Informs on the potential to cause skin burns or irritation upon contact. |

| Serious Eye Damage/Irritation | Data not available | Indicates the potential for causing serious and potentially irreversible eye damage. |

| Carcinogenicity | Data not available | Essential for understanding the long-term risk of cancer from exposure. |

| Mutagenicity | Data not available | Determines if the substance can cause genetic mutations. |

| Reproductive Toxicity | Data not available | Assesses the potential for adverse effects on fertility or fetal development. |

Hazard Identification and GHS Classification

Due to the lack of comprehensive data, a formal GHS classification for this compound is not available. However, based on its chemical structure (a ketone) and the properties of similar substances, it should be handled as, at a minimum:

-

A flammable liquid and vapor.

-

An eye and skin irritant.

-

Potentially harmful if swallowed, inhaled, or absorbed through the skin.

A definitive classification can only be made once a complete SDS is obtained.

Experimental Protocols: Safety and Handling Procedures

The following protocols are based on general best practices for handling flammable liquids with unknown toxicity.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols.

-

Ignition Sources: Prohibit all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the handling area. Use explosion-proof electrical equipment where necessary.

-

Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible within the immediate work area.

Personal Protective Equipment (PPE)

A substance-specific risk assessment is required, but the following PPE should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point, but the manufacturer's recommendations on the SDS must be followed. Change gloves immediately if they become contaminated.

-

Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn.

-

Footwear: Closed-toe shoes are required.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges may be necessary. The selection and use of respirators must be part of a formal respiratory protection program.

Handling and Storage

-

Handling:

-

Ground and bond containers when transferring the material to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from heat, sparks, open flames, and strong oxidizing agents.

-

The storage area should be designated for flammable liquids.

-

First Aid Measures (General Guidance)

These are general first-aid principles. The specific SDS for this compound may have different requirements.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

-

Spill Response:

-

Evacuate the area and eliminate all ignition sources.

-

Ventilate the area of the spill.

-

Wear appropriate PPE as described in section 4.2.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the substance to enter drains or waterways.

Workflow and Logical Diagrams

The following diagrams illustrate the logical flow for safely handling this compound, particularly in the absence of complete safety data.

Stability and Storage of 1-Ethoxy-2-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stability and recommended storage conditions for 1-Ethoxy-2-heptanone, a chemical compound of interest in various research and development applications. Due to a lack of specific stability and storage data for this compound, this document extrapolates best practices based on the chemical properties of its constituent functional groups: a ketone and an ether.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its handling and storage requirements.

| Property | Value |

| Molecular Formula | C9H18O2[1] |

| Molecular Weight | 158.24 g/mol [1] |

| Appearance | Clear, colorless liquid (presumed based on similar ketones)[2] |

| Odor | Likely fruity or cheesy, characteristic of ketones[3][4] |

| Flash Point | Expected to be a flammable liquid (based on similar ketones)[3] |

| Solubility | Slightly soluble in water (presumed based on similar ketones)[2] |

Stability Profile

Ketone Functional Group: Ketones are generally stable compounds.[5] However, they can undergo reactions under certain conditions. The presence of alpha-hydrogens makes them susceptible to enolization, which can lead to racemization if the alpha-carbon is a stereocenter. Ketones can also undergo oxidation, though they are generally less reactive than aldehydes. Strong oxidizing agents should be avoided.

Ether Functional Group: Ethers are relatively unreactive and are stable to many reagents.[5][6] A significant concern with ethers is the potential for peroxide formation upon exposure to air and light.[6] These peroxides can be explosive, especially upon concentration. Therefore, it is crucial to store ethers in airtight containers, protected from light.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and safety of this compound. The following table summarizes the recommended storage conditions based on general guidelines for flammable liquids, ketones, and ethers.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] | Minimizes evaporation and potential degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents peroxide formation and oxidation. |

| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles).[3][7] | Protects from air and light to prevent peroxide formation. Ensures containment of a flammable liquid. |

| Ventilation | Store in a well-ventilated area.[3] | Prevents the accumulation of flammable vapors. |

| Segregation | Store away from strong oxidizing agents, acids, and bases.[7][8] Segregate from incompatible materials.[8] | Prevents potentially hazardous reactions. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[3][7] | Prevents ignition of the flammable liquid and its vapors. |

Handling and Experimental Protocols

Given the presumed flammability and potential for peroxide formation, specific handling procedures should be followed.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid breathing vapors.

-

Date containers upon receipt and upon opening to track the age of the chemical and potential for peroxide formation.[7]

Protocol for Detecting Peroxides: Before using any ether that has been opened and stored for an extended period, it is crucial to test for the presence of peroxides. A common qualitative test involves the use of potassium iodide (KI).

Materials:

-

This compound sample

-

10% aqueous potassium iodide solution

-

Starch solution (optional, as an indicator)

-

Test tube

Procedure:

-

Add 1-2 mL of the this compound sample to a test tube.

-

Add an equal volume of the 10% potassium iodide solution.

-

Shake the mixture.

-

A yellow to brown color indicates the presence of peroxides (due to the formation of iodine). A blue-black color will be observed if a starch indicator is added.

-

If peroxides are present, the chemical should be properly disposed of or treated to remove the peroxides before use.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Recommended workflow for receiving, handling, storing, and disposing of this compound.

References

- 1. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lgcstandards.com [lgcstandards.com]

- 4. 2-heptanone, 110-43-0 [thegoodscentscompany.com]

- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 6. Ether - Wikipedia [en.wikipedia.org]

- 7. towson.edu [towson.edu]

- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]

An In-depth Technical Guide to the Biological Activities of 2-Heptanone, a Structurally Related Analog of 1-Ethoxy-2-heptanone

Disclaimer: Extensive literature searches did not yield any data on the biological activities of 1-Ethoxy-2-heptanone. The following guide details the known biological activities of its parent compound, 2-heptanone. This information is provided as a potential surrogate for understanding the possible biological profile of this compound, though direct experimental validation is necessary.

Introduction

2-Heptanone, also known as methyl n-amyl ketone, is a naturally occurring ketone found in a variety of foods and is recognized by the FDA as a food additive.[1] It is a colorless liquid with a characteristic fruity, banana-like odor.[1] Beyond its use in the flavor and fragrance industry, 2-heptanone exhibits several interesting biological activities, acting as a pheromone in insects and mammals and demonstrating properties as a local anesthetic.[1][2] This guide provides a comprehensive overview of the known biological activities of 2-heptanone, including quantitative data, experimental methodologies, and mechanistic pathways.

Pheromonal Activity

2-Heptanone functions as a chemical signal in various animal species, including insects and rodents.

-

In Honeybees: 2-Heptanone is secreted by the mandibular glands of honeybees.[2] While initially thought to be an alarm pheromone, recent studies suggest it acts as an anesthetic to stun small pests like wax moth larvae and Varroa mites, allowing the bees to remove them from the hive.[1][2]

-

In Rodents: In mice, 2-heptanone is a urinary component and acts as a pheromone, showing a high affinity for the main olfactory epithelium.[1][3] It is also found in the urine of stressed rats and is believed to act as an alert signal to other rats.[1]

Mechanism of Pheromonal Action

The pheromonal effects of 2-heptanone are mediated through its interaction with specific olfactory receptors. In mice, it has been found to agonize a specific olfactory receptor that exclusively binds to 2-heptanone.[1][3] This interaction initiates a signaling cascade that results in a behavioral response.

Local Anesthetic Activity

A significant biological activity of 2-heptanone is its function as a local anesthetic, which has been demonstrated in both insects and mammalian nerve preparations.[2]

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic properties of 2-heptanone are attributed to its ability to block voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[2] By blocking these channels, 2-heptanone prevents nerve depolarization, thereby inhibiting signal transmission. This mechanism is similar to that of established local anesthetics like lidocaine.[2]

Quantitative Data: Anesthetic and Toxicological Profile

The following tables summarize the available quantitative data for the biological activities of 2-heptanone.

| Anesthetic Activity | Species/System | Parameter | Value | Reference |

| Local Anesthetic Effect | Varroa destructor (mite) | Topical Application | 0.061 µL (causes paralysis) | [4] |

| Ion Channel Blockade | Human hNav1.2 Channels | IC50 (Tonic) | 1.83 ± 0.21 mM | [4] |

| Human hNav1.6 Channels | IC50 (Tonic) | 1.30 ± 0.15 mM | [4] | |

| Human hNav1.2 Channels | IC50 (Phasic) | 1.50 ± 0.18 mM | [4] | |

| Human hNav1.6 Channels | IC50 (Phasic) | 1.06 ± 0.12 mM | [4] |

| Toxicological Data | Species | Route | Parameter | Value | Reference |

| Acute Toxicity | Rat | Oral | LD50 | 1600 - 1670 mg/kg | [5][6] |

| Mouse | Oral | LD50 | 750 mg/kg | [1] | |

| Rabbit | Dermal | LD50 | 12,600 mg/kg | [5] | |

| Rat | Inhalation | LC50 (4h) | >16.7 mg/L | [5][6] | |

| Rat | Inhalation | LC10 (4h) | 4000 ppm | [7] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activities of 2-heptanone.

Quantification of 2-Heptanone Production by Bacteria

This protocol describes the analysis of 2-heptanone in bacterial culture filtrates using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

-

Sample Preparation: Bacterial strains are cultured in a suitable liquid medium. The culture is then centrifuged, and the supernatant (filtrate) is collected for analysis.[8]

-

SPME: A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the culture filtrate for a defined period to adsorb volatile compounds, including 2-heptanone.[10]

-

GC-MS Analysis: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column. The compounds are separated based on their volatility and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for detection, identification (by comparing mass spectra to a library), and quantification.[8][10]

Assessment of Local Anesthetic Activity on Ion Channels

The inhibitory effects of 2-heptanone on voltage-gated sodium channels are typically assessed using electrophysiological techniques, such as patch-clamp recordings on cells expressing the specific ion channel subtypes (e.g., hNav1.2, hNav1.6).[2][4]

-

Cell Culture: A stable cell line (e.g., HEK293) expressing the human voltage-gated sodium channel of interest is used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the sodium currents in response to voltage steps.

-

Compound Application: 2-Heptanone is applied to the cells at various concentrations.

-

Data Analysis: The inhibition of the sodium current by 2-heptanone is measured. The concentration-response data is fitted to a Hill equation to determine the IC50 value, which represents the concentration of 2-heptanone required to inhibit 50% of the channel activity. Both tonic and phasic (use-dependent) block can be assessed by varying the stimulus frequency.[4]

Conclusion

While no biological activity data is currently available for this compound, its parent compound, 2-heptanone, displays a range of well-documented activities. It serves as a pheromone in inter- and intra-species communication and exhibits local anesthetic properties through the blockade of voltage-gated sodium channels. The quantitative data and experimental protocols provided for 2-heptanone can serve as a valuable reference for initiating research into the biological profile of this compound and other related alkoxy ketones. Future studies should focus on directly evaluating this compound to determine if the addition of an ethoxy group modifies these known activities or confers novel biological properties.

References

- 1. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 2. The bite of the honeybee: 2-heptanone secreted from honeybee mandibles during a bite acts as a local anaesthetic in insects and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. The Bite of the Honeybee: 2-Heptanone Secreted from Honeybee Mandibles during a Bite Acts as a Local Anaesthetic in Insects and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ser.nl [ser.nl]

- 8. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria [mdpi.com]

- 9. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

1-Ethoxy-2-heptanone: Application Notes and Protocols for Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-heptanone is a specialty chemical with potential applications in the flavor and fragrance industry. Its molecular structure, featuring a ketone group and an ether linkage, suggests a complex and potentially interesting sensory profile. This document provides detailed application notes and experimental protocols for researchers and developers working with this ingredient. Due to the limited publicly available data on this compound, this guide combines known chemical properties with generalized industry-standard protocols for the evaluation and application of novel flavor and fragrance compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C9H18O2 | ChemBK[1] |

| Molecular Weight | 158.24 g/mol | PubChem[2] |

| CAS Number | 51149-70-3 | ChemBK[3] |

| Boiling Point | 82-83 °C at 9.5 Torr | ChemBK[1] |

| Density (Predicted) | 0.876 ± 0.06 g/cm³ | ChemBK[1] |

| IUPAC Name | 1-ethoxyheptan-2-one | PubChem[2] |

| Synonyms | 1-Ethoxy-heptan-2-one | NIST[4] |

Table 1: Physicochemical Properties of this compound

Application Notes

While specific organoleptic data for this compound is not widely published, its structure as an alkoxy ketone suggests potential for a range of flavor and fragrance applications. Ketones are known for their diverse scent profiles, which can range from fruity and floral to musky and woody[5]. The ethoxy group may contribute unique nuances, potentially adding a subtle sweetness or a lifting effect to a composition.

Potential Flavor Applications

Based on the characteristics of similar ketones like 2-heptanone, which exhibits fruity and cheesy notes, this compound could be explored in the following flavor systems[3][5][6][7][8]:

-

Fruit Flavors: Particularly in apple, pear, and tropical fruit formulations where it may enhance ripeness and complexity.

-

Dairy Flavors: In cheese, butter, and cream flavors to add a subtle, cultured note.

-

Savory Flavors: In applications where a mild, fruity, or cheesy top note is desired to round out the flavor profile.

Potential Fragrance Applications

In perfumery, ketones are valued for their ability to add depth and character to a fragrance[9]. This compound could serve as a modifier or a heart note in various fragrance types:

-

Fruity-Floral Compositions: To introduce a novel fruity character that is less common than traditional esters.

-

Gourmand Fragrances: To add a subtle, creamy, or baked-good nuance.

-

Fresh and Green Accords: The ethoxy group might provide a clean, slightly ethereal lift.

Experimental Protocols

The following are detailed protocols for the sensory evaluation and stability testing of this compound. These are generalized methods that can be adapted to specific research needs.

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the organoleptic profile of this compound for flavor and fragrance applications.

Materials:

-

This compound

-

Odorless and tasteless solvent (e.g., propylene glycol for flavor, dipropylene glycol or ethanol for fragrance)

-

Glass vials with caps

-

Blotter strips (for fragrance evaluation)

-

Deionized water and unsalted crackers (for palate cleansing)

-

Trained sensory panel (5-10 members)[10]

-

Sensory evaluation booths with controlled lighting and ventilation[11]

Procedure:

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%).

-

For flavor evaluation, the dilutions will be further diluted in a neutral base (e.g., sugar water) to appropriate tasting concentrations.

-

-

Fragrance Evaluation (Orthonasal):

-

Dip blotter strips into each fragrance dilution.

-

Present the coded blotter strips to the panelists in a randomized order.

-

Panelists will evaluate the odor characteristics at different time intervals (top note, middle note, base note) and record their descriptions and intensity ratings on a standardized scoresheet.

-

-

Flavor Evaluation (Retronasal and Gustatory):

-

Present the coded flavor solutions to the panelists.

-

Panelists will taste each solution, allowing it to coat the palate before expectorating.

-

Panelists will record flavor characteristics, intensity, and any trigeminal sensations (e.g., cooling, warming).

-

Ensure panelists cleanse their palate with deionized water and unsalted crackers between samples.

-

-

Data Analysis:

-

Collect and analyze the descriptive terms and intensity ratings from the panelists.

-

Develop a flavor/fragrance wheel or a spider web plot to visualize the sensory profile of this compound.

-

Workflow for Sensory Evaluation:

Protocol 2: Accelerated Stability Testing

Objective: To assess the stability of this compound under accelerated conditions to predict its shelf life in various product matrices.

Materials:

-

This compound

-

Product bases (e.g., fine fragrance base, lotion base, beverage base)

-

Glass containers with airtight seals

-

Controlled environment chambers (temperature, humidity, light)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Trained sensory panel

Procedure:

-

Sample Preparation:

-

Incorporate this compound at a typical use level into the selected product bases.

-

Package the samples in the final intended packaging or inert glass containers.

-

Prepare control samples stored at ideal conditions (e.g., dark, refrigerated).

-

-

Accelerated Storage Conditions:

-

Place samples in controlled environment chambers under various stress conditions:

-

Elevated temperature (e.g., 40°C, 50°C)

-

High humidity (e.g., 75% RH)

-

UV light exposure (cycled)

-

-

-

Evaluation Intervals:

-

Evaluate the samples at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).

-

-

Analytical Evaluation:

-

Use GC-MS to quantify the concentration of this compound and identify any degradation products.

-

Monitor physical changes in the product base (e.g., color, viscosity, pH).

-

-

Sensory Evaluation:

-

Conduct sensory evaluation (as described in Protocol 1) on the aged samples compared to the control to detect any changes in the organoleptic profile.

-

-

Data Analysis:

-

Correlate the analytical data with the sensory data to determine the rate of degradation and the impact on the perceived flavor or fragrance.

-

Use the data to estimate the shelf life of this compound in the tested applications.

-

Biological Interactions: Olfactory Signaling Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade, leading to the generation of a neural signal that is interpreted by the brain as a specific scent.

Diagram of the Olfactory Signaling Pathway:

Conclusion

This compound represents an intriguing molecule for the flavor and fragrance industry. While specific application data is scarce, the protocols and information provided here offer a robust framework for researchers to systematically evaluate its potential. Through rigorous sensory analysis and stability testing, the unique contributions of this alkoxy ketone to novel and existing formulations can be fully elucidated. Further research into its synthesis and natural occurrence will also be valuable in expanding its application palette.

References

- 1. mlapbotanicals.com [mlapbotanicals.com]

- 2. mdpi.com [mdpi.com]

- 3. atamankimya.com [atamankimya.com]

- 4. EP0191365A1 - Araliphatic oximes, process for their production and perfume compositions containing such compounds - Google Patents [patents.google.com]

- 5. 2-Heptanone | The Fragrance Conservatory [fragranceconservatory.com]

- 6. 2-heptanone, 110-43-0 [thegoodscentscompany.com]

- 7. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 8. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BR112020016094A2 - FRAGRANCE COMPOSITIONS AND USES OF THE SAME - Google Patents [patents.google.com]

- 10. samples.jbpub.com [samples.jbpub.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Ethoxy-2-heptanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Ethoxy-2-heptanone in organic synthesis. This versatile α-ethoxy ketone serves as a valuable building block for the introduction of a functionalized seven-carbon chain in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | ChemBK, NIST |

| Molecular Weight | 158.24 g/mol | ChemBK, NIST |

| CAS Number | 51149-70-3 | ChemBK, NIST |

| Boiling Point | 82-83 °C at 9.5 Torr | ChemBK |

| Density | 0.876 g/cm³ (predicted) | ChemBK |

| ¹³C NMR | Data available | PubChem |

| Mass Spectrum (GC-MS) | Data available | PubChem, NIST |

| IR Spectrum | Data available | PubChem |

Applications in Organic Synthesis

This compound is a useful intermediate in organic synthesis, primarily functioning as a precursor to more complex molecular architectures. Its α-ethoxy ketone moiety allows for a variety of chemical transformations. While specific applications in drug development are not extensively documented in publicly available literature, its structural features suggest potential utility in the synthesis of bioactive molecules. α-Alkoxy ketones, in general, are recognized as important intermediates in the synthesis of natural products and other biologically active compounds.

The primary applications of this compound and related α-ethoxy ketones in organic synthesis include:

-

Elaboration of Carbon Skeletons: The ketone functionality can undergo a range of classical carbonyl reactions, including aldol condensations, Wittig reactions, and Grignard additions, to extend the carbon framework.

-